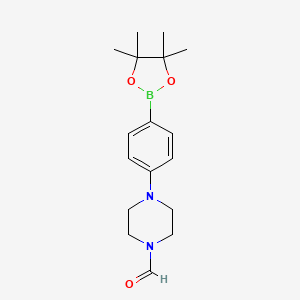

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde

描述

Overview of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde

This compound (CAS: 1150561-69-5) is a boronic ester derivative featuring a piperazine backbone substituted with a formyl group and a phenyl ring bearing a pinacol-protected boronic acid moiety. Its molecular formula, C₁₇H₂₅BN₂O₃, corresponds to a molecular weight of 316.21 g/mol. The compound’s structure combines two key functional groups:

- A piperazine-1-carbaldehyde group, which introduces polarity and hydrogen-bonding capacity.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, enabling participation in cross-coupling reactions.

The compound’s solubility varies with solvent polarity, and its crystalline solid form is stable under standard storage conditions. Key spectral identifiers include a characteristic aldehyde proton signal at δ 9.68 ppm in ¹H NMR and a boron-oxygen stretching vibration near 1,350 cm⁻¹ in IR spectroscopy.

Historical Context and Discovery

The synthesis of boronic esters accelerated in the late 20th century alongside advancements in Suzuki-Miyaura coupling, a reaction pivotal for carbon-carbon bond formation. While the exact discovery date of this compound remains undocumented, its design aligns with methodologies developed for pharmaceutical intermediates. For example, analogous piperazine-boronic esters, such as tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS: 877399-74-1), emerged in the 2000s for kinase inhibitor synthesis. The incorporation of a formyl group in this compound likely stems from efforts to enhance reactivity toward nucleophilic agents, enabling further functionalization.

Significance in Organic and Materials Chemistry

This compound’s dual functionality makes it valuable in two domains:

- Organic Synthesis : The pinacol boronic ester participates in Suzuki-Miyaura couplings, facilitating aryl-aryl bond formation for drug candidates and conjugated polymers. For instance, it has been used in synthesizing polyfluorenes for optoelectronic applications.

- Pharmaceutical Intermediates : Piperazine derivatives are ubiquitous in medicinal chemistry due to their bioisosteric properties. The formyl group enables Schiff base formation, a step in creating protease inhibitors or receptor antagonists.

Recent studies highlight its role in synthesizing aggregation-induced emission (AIE) molecules, where the boronic ester enables precise structural tuning of luminescent materials.

Scope and Objectives of Research

Current research objectives focus on:

- Synthetic Optimization : Improving yield and scalability, particularly in avoiding column chromatography through solvent engineering.

- Reactivity Exploration : Investigating non-traditional reactions, such as protodeboronation under radical conditions.

- Applications in Drug Discovery : Leveraging the piperazine scaffold for anticancer and antimicrobial agents.

属性

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-7-15(8-6-14)20-11-9-19(13-21)10-12-20/h5-8,13H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUHLQZHMYZBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675124 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150561-69-5 | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde typically involves multiple steps:

Formation of the Boronic Ester Group: The boronic ester group can be introduced through a borylation reaction. This involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the aryl boronic ester.

Aldehyde Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

化学反应分析

Types of Reactions

Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium catalysts (Pd(PPh3)4), bases (K2CO3)

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Biaryl compounds

科学研究应用

Medicinal Chemistry

Drug Development : The compound has potential as a lead structure in drug development due to its ability to interact with biological targets through the piperazine moiety. Piperazine derivatives are known for their pharmacological properties, including anti-anxiety and anti-depressant effects.

Targeting Cancer Cells : The boron atom in the dioxaborolane can be utilized for targeted drug delivery systems. Boron compounds have shown promise in cancer therapy due to their ability to enhance the efficacy of neutron capture therapy (NCT) for tumors .

Materials Science

Organic Electronics : The compound can serve as a precursor for the synthesis of organic semiconductors. Its structural features allow it to participate in charge transport processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry : The presence of the boron atom facilitates cross-linking reactions in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in the development of high-performance materials for various industrial uses.

Chemical Synthesis

Reagent in Cross-Coupling Reactions : The compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This reaction type is widely used in synthesizing complex organic molecules from simpler precursors .

Case Studies

作用机制

The mechanism of action of this compound depends on its specific application. In the context of organic synthesis, the boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The piperazine ring can act as a nucleophile in substitution reactions, while the aldehyde group can participate in various condensation and addition reactions.

相似化合物的比较

Structural Analogues with Piperazine Backbones

a) 1-Methyl-4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine

- Structure : Differs by replacing the carbaldehyde with a methyl group and a benzyl linker.

- Molecular Formula : C₂₃H₃₆BN₂O₂ (MW: 385.36 g/mol).

- Key Differences: The absence of the carbaldehyde reduces electrophilicity, limiting its utility in condensation reactions.

b) 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

- Structure : Incorporates a sulfonyl group and pyridinyl ring.

- Key Differences : The sulfonyl group increases acidity and stability, while the pyridinyl ring enhances π-π stacking in supramolecular assemblies. This compound is prioritized in kinase inhibitor studies due to its electron-withdrawing substituents .

c) N-isopropyl-1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine

- Structure : Replaces piperazine with an isopropylamine group.

- Key Differences : The lack of a carbaldehyde and piperazine ring reduces steric hindrance, favoring rapid boronate ester hydrolysis. Used as a PET tracer precursor due to its compact structure .

Functional Analogues in Boron Chemistry

a) BHAPI (Prochelator)

- Structure : Contains a dioxaborolane linked to a hydrazide group.

- Key Differences : The boronate acts as a protective group, releasing a metal chelator upon H₂O₂ exposure. Unlike the target compound, BHAPI’s reactivity is tuned for redox-sensitive applications, such as mitigating oxidative stress in cells .

b) 9,9-Dimethyl-10-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

- Structure : Features an acridine core instead of piperazine.

- Key Differences : The extended aromatic system enables use in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The target compound’s piperazine-carbaldehyde lacks such conjugation, limiting its role in optoelectronics .

Key Research Findings

Synthetic Flexibility : The carbaldehyde group enables derivatization into hydrazones (e.g., for anticancer agents), contrasting with methyl or sulfonyl analogues that require additional steps for functionalization .

This makes it more suitable for constructing biaryl systems in drug candidates .

Stability Considerations : Hydrolytic stability of the dioxaborolane is lower than sulfonamide-containing analogues (e.g., compounds), necessitating anhydrous storage .

生物活性

The compound 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 303.19 g/mol. The structure features a piperazine ring substituted with a phenyl group that is further substituted with a boron-containing moiety. The presence of the dioxaborolane structure is significant as it may contribute to the compound's reactivity and biological interactions.

Inhibition of Enzymatic Activity

Research indicates that compounds containing boron can interact with various enzymes and proteins through reversible covalent bonding. The dioxaborolane moiety in this compound may facilitate inhibition of specific kinases or proteases involved in cellular signaling pathways. For instance, boron-containing compounds have been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of boron-containing piperazine compounds have shown promising results in inhibiting the growth of breast cancer and prostate cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Boron-containing compounds have been explored for their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various piperazine derivatives. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.2 | Apoptosis induction |

| Compound B | PC-3 | 6.8 | Cell cycle arrest |

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

常见问题

Q. What are the key synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carbaldehyde?

- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves:

Boronic ester introduction : Suzuki-Miyaura coupling of a halogenated phenylpiperazine precursor with pinacolborane under Pd catalysis .

Formylation : Vilsmeier-Haack-Arnold reaction using POCl₃/DMF to introduce the carbaldehyde group at the piperazine nitrogen, similar to methods used for pyrazole-4-carbaldehyde intermediates .

Critical Considerations :

- Purification via silica gel chromatography (e.g., 10% methanol/0.1% NH₄OH) or Si-Trisamine filtration to remove Pd residues .

- Yield optimization requires strict anhydrous conditions for boronic ester stability.

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key analytical techniques include:

Advanced Research Questions

Q. What strategies resolve contradictions in reported coupling efficiencies of the boronic ester moiety in cross-coupling reactions?

- Methodological Answer : Discrepancies in Suzuki-Miyaura reaction yields (e.g., 45–92% in related compounds ) may arise from:

- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf), with the latter improving steric tolerance for arylpiperazine substrates.

- Solvent effects : Dioxane/water mixtures (4:1) enhance solubility of polar intermediates compared to THF .

- Base optimization : K₂CO₃ vs. CsF, where CsF reduces boronic ester hydrolysis in aqueous phases .

Experimental Design : Conduct a DoE (Design of Experiments) varying catalyst, solvent, and base to identify optimal conditions.

Q. How can computational modeling predict the reactivity of the carbaldehyde group in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilicity of the aldehyde carbon. Compare with analogs like 1H-pyrazole-4-carbaldehyde (charge density ~+0.45 e) .

- Molecular Dynamics : Simulate solvent accessibility in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the tetramethyl dioxaborolane group.

- Validation : Correlate computational results with experimental kinetic data (e.g., imine formation rates with primary amines) .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

- Methodological Answer : Scale-up issues include:

- Boronic ester stability : Hydrolysis risks in protic solvents; use anhydrous toluene for large-scale reactions .

- Piperazine ring flexibility : Racemization at the carbaldehyde position during prolonged heating; monitor via chiral HPLC .

- Workflow : Implement continuous flow chemistry for formylation steps to reduce reaction time and improve yield .

Data-Driven Analysis of Research Gaps

Q. How do steric and electronic effects of the tetramethyl dioxaborolane group influence its utility in medicinal chemistry?

- Methodological Answer :

Handling Contradictory Data

Q. Why do some studies report low yields in piperazine-carbaldehyde derivatization despite optimized conditions?

- Methodological Answer : Contradictions arise from:

- Side reactions : Aldol condensation of the carbaldehyde group under basic conditions (e.g., K₂CO₃). Mitigate by using milder bases (NaHCO₃) .

- Intermediates characterization : Impurities in boronic ester precursors (e.g., pinacolborane byproducts) reduce coupling efficiency. Validate intermediates via ¹¹B NMR .

Tables for Key Comparisons

Table 1 : Comparison of Cross-Coupling Catalysts for Boronic Ester Activation

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 45 | 88 | |

| PdCl₂(dppf) | 72 | 95 | |

| NiCl₂(dppe) | 28 | 78 |

Table 2 : Solvent Effects on Aldehyde Reactivity

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |

|---|---|---|

| DMF | 36.7 | 0.045 |

| THF | 7.5 | 0.012 |

| DCM | 8.9 | 0.008 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。